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Compound of Interest

Compound Name: Nickel(ll) bromide trihydrate

Cat. No.: B2653565

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
utilization of Nickel(ll) bromide trihydrate (NiBr2:3H20) as a catalyst in various cross-coupling
reactions. This cost-effective and earth-abundant metal catalyst offers a powerful alternative to
traditional palladium-based systems for the formation of carbon-carbon bonds, a critical
transformation in pharmaceutical and materials science.

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as a vital tool in modern organic
synthesis. Nickel's diverse reactivity, stemming from its ability to access multiple oxidation
states (Ni(0), Ni(l), Ni(ll), Ni(ll1)), allows for the coupling of a wide range of electrophiles and
nucleophiles, including those that are challenging for palladium catalysts.[1][2][3] Nickel(ll)
bromide trihydrate is an air-stable, crystalline solid that serves as a convenient and
economical pre-catalyst. In situ reduction generates the active Ni(0) species required to initiate
the catalytic cycle. These protocols will focus on two key transformations: Suzuki-Miyaura
coupling for biaryl synthesis and reductive cross-electrophile coupling.

Key Applications

e Suzuki-Miyaura Coupling: Formation of biaryl and hetero-biaryl structures, which are
prevalent in pharmaceuticals and organic materials.[4]
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o Reductive Cross-Electrophile Coupling: Coupling of two different electrophiles, such as an
aryl halide and an alkyl halide, in the presence of a stoichiometric reductant, avoiding the
need for pre-formed organometallic reagents.[1][5]

Data Presentation: Representative Reaction
Conditions and Yields

The following tables summarize typical reaction conditions and yields for cross-coupling
reactions utilizing a Ni(Il) bromide pre-catalyst. While specific conditions may vary, these tables
provide a general guideline for reaction optimization.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids[4]

Arylbor .
Aryl . Temp . Yield
Entry . onic Base Solvent Time (h)
Halide _ (°C) (%)
Acid
4-
) Phenylbo 1,4-
1 lodoanis ) ) K3POa ) 120 12 95
ronic acid Dioxane
ole
4-
~ Phenylbo 1,4-
2 Bromoani ) ] K3POa4 ] 120 24 92
ronic acid Dioxane
sole
4-
_ Phenylbo 1,4-
3 Chloroani ) ) K3POa ] 120 36 75
ronic acid Dioxane
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1- 4-
Bromona  Methoxy 1,4-
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5 Bromopy ) ) K3POa4 ) 120 24 85
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Table 2: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Triflates with Alkyl lodides[5]

Aryl Alkyl . Reduct Solven Temp Time Yield
Entry . : Ligand
Triflate lodide ant t (°C) (h) (%)
Phenyl lodomet  bathoph
1 ) Mn DMF 40 18 88
triflate hane en
4-
Trifluoro
lodoeth bathoph
2 methylp Mn DMF 40 18 94
ane en
henyl
triflate
4-
1-
Acetylp bathoph
3 lodopro Mn DMF 40 21 85
henyl en
_ pane
triflate
Naphth 1-
bathoph
4 yl-2- lodobut Mn DMF 40 16 91
en
triflate ane
3-
lodocyc
Cyanop bathoph
5 lohexan Mn DMF 40 20 78
henyl en
e
triflate

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Nickel
compounds are potential carcinogens and sensitizers. Appropriate personal protective
equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: General Procedure for Nickel-Catalyzed
Suzuki-Miyaura Coupling

This protocol describes a ligand-free approach for the synthesis of biaryls.[4]
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Materials:

» Nickel(ll) bromide trihydrate (NiBrz:-3H20)

e Aryl halide (e.qg., 4-bromoanisole)

 Arylboronic acid (e.g., phenylboronic acid)

e Potassium phosphate (KsPOa), finely ground

e Anhydrous 1,4-dioxane

o Schlenk flask or oven-dried reaction tube with a magnetic stir bar
 Inert atmosphere (Argon or Nitrogen)

Procedure:

e To the Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol,
1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

e Add Nickel(ll) bromide trihydrate (0.05 mmol, 5 mol%).
o Seal the flask, and evacuate and backfill with an inert gas three times.
e Add anhydrous 1,4-dioxane (3-5 mL) via syringe.

e Place the reaction vessel in a preheated oil bath at 120 °C and stir vigorously for 12-36
hours.

e Monitor the reaction progress by TLC or GC-MS.
e Upon completion, cool the reaction mixture to room temperature.
» Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

o Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20
mL).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Protocol 2: General Procedure for Nickel-Catalyzed
Reductive Cross-Electrophile Coupling

This protocol details the coupling of an aryl sulfonate with an alkyl iodide using manganese as
a reductant.[5]

Materials:

» Nickel(ll) bromide trihydrate (NiBr2:3H20) or NiBrz-glyme complex
o Aryl sulfonate (e.g., phenyl triflate)

o Alkyl iodide (e.g., 1-iodopropane)

o Bathophenanthroline (ligand)

e Manganese powder (Mn), activated

e Lithium Bromide (LiBr)

¢ Anhydrous N,N-Dimethylformamide (DMF)

e Glovebox or Schlenk line for inert atmosphere setup
o Oven-dried reaction vial with a magnetic stir bar
Procedure:

¢ Inside a glovebox, add NiBr2-3H20 (0.05 mmol, 5 mol%), bathophenanthroline (0.06 mmol, 6
mol%), manganese powder (2.0 mmol, 2.0 equiv), and lithium bromide (1.5 mmol, 1.5 equiv)
to the reaction vial.

e Add anhydrous DMF (2.0 mL).
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e Add the aryl sulfonate (1.0 mmol, 1.0 equiv) followed by the alkyl iodide (1.2 mmol, 1.2
equiv).

o Seal the vial and remove it from the glovebox.

e Place the vial in a preheated heating block at 40 °C and stir for 14-21 hours.

e Monitor the reaction by GC-MS.

» After completion, cool the reaction to room temperature.

o Carefully quench the reaction by adding it to a separatory funnel containing 1 M HCI (10 mL).

o Extract the mixture with diethyl ether (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate in vacuo.

Purify the residue by flash column chromatography to yield the alkylated arene product.

Mandatory Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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